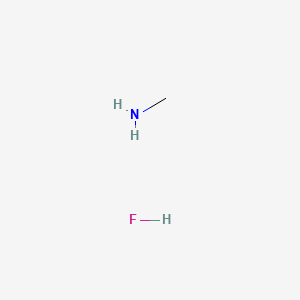
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene is a polyene compound characterized by a long chain of alternating double and single bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene typically involves the use of transition metal-catalyzed coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the polyene chain through the coupling of smaller alkyne or alkene units. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the compound’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur at the double bonds, with reagents such as bromine or chlorine leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Epoxides, diols.
Reduction: Fully hydrogenated alkanes.
Substitution: Halogenated polyenes.
Wissenschaftliche Forschungsanwendungen
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene has several scientific research applications:
Chemistry: Used as a model compound to study the electronic properties of polyenes and their potential use in organic semiconductors.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane proteins and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene involves its interaction with molecular targets through its conjugated double bond system. This system allows for the delocalization of electrons, leading to unique electronic properties. In biological systems, the compound may interact with membrane proteins, affecting their function and stability. In materials science, its conjugated system is responsible for its conductive properties, making it suitable for use in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene can be compared with other polyenes such as:
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonaene: A shorter polyene with similar electronic properties but different stability and reactivity.
Cyclotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentaene: Another polyene with fewer double bonds, leading to different electronic and chemical properties.
Eigenschaften
CAS-Nummer |
55756-96-2 |
|---|---|
Molekularformel |
C32H32 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
cyclodotriacontahexadecaene |
InChI |
InChI=1S/C32H32/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-32H |
InChI-Schlüssel |
SBAHYKRBGHDENM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


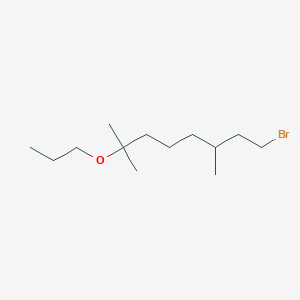
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
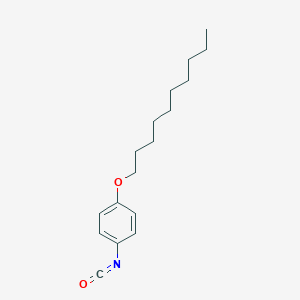
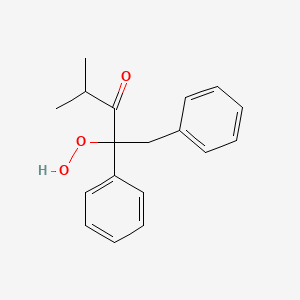
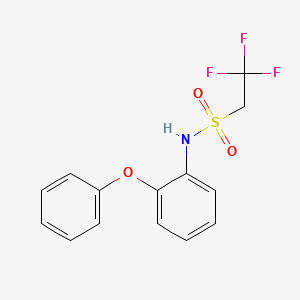



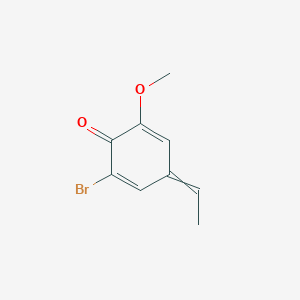
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
